4-氨基苯基 β-D-硫代曼诺吡喃糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Aminophenyl b-D-thiomannopyranoside is a valuable tool compound used in biomedicine . It acts as a substrate analogue for Glucosidase enzymes and can be utilized in drug development and enzyme inhibition studies . This compound plays a crucial role in understanding the mechanism of action and designing therapeutic strategies for diseases related to aberrant enzyme activity like lysosomal storage disorders and diabetes .

Molecular Structure Analysis

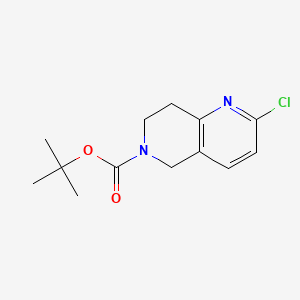

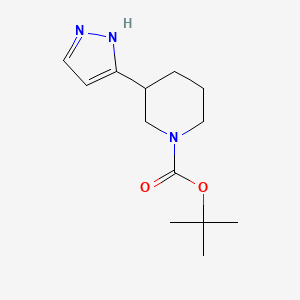

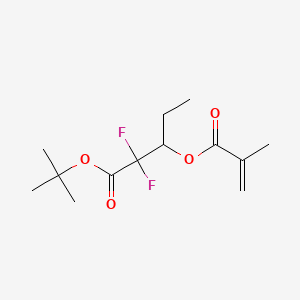

The molecular formula of 4-Aminophenyl b-D-thiomannopyranoside is C12H17NO5S . It has a molecular weight of 287.33 . The structure includes a phenyl group (a ring of 6 carbon atoms) attached to an amino group (NH2), and a thiomannopyranoside group, which is a sugar molecule with a sulfur atom .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Aminophenyl b-D-thiomannopyranoside include a density of 1.5±0.1 g/cm3, a boiling point of 586.5±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.7 mmHg at 25°C . It also has an enthalpy of vaporization of 92.1±3.0 kJ/mol and a flash point of 308.5±30.1 °C .

科学研究应用

Proteomics Research

“4-Aminophenyl-beta-D-thiomannopyranoside” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein expression, identify proteins, and analyze post-translational modifications.

Glycosylation Studies

This compound is a remarkable biomedical tool that illuminates the intricate landscape of protein glycosylation . Glycosylation is a critical function of the biosynthetic-secretory pathway in the endoplasmic reticulum (ER) and Golgi apparatus. It’s involved in various biological processes, including protein folding, and cell-cell adhesion.

Disease Etiology

The compound exhibits profound chemical complexity and is entangled with disease etiology . It can be used to study the pathogenesis of various diseases, understand their molecular mechanisms, and develop potential therapeutic strategies.

Glycosyltransferase Enzymes

“4-Aminophenyl-beta-D-thiomannopyranoside” serves as an invaluable substrate for scrutinizing the intricate machinations of glycosyltransferase enzymes . These enzymes are involved in the biosynthesis of disaccharides, oligosaccharides, and polysaccharides and play a crucial role in biological functions.

Lysosomal Storage Disease Research

Beta-mannosidosis is an autosomal recessive lysosomal storage disease of glycoprotein catabolism caused by a deficiency of lysosomal beta-mannosidase activity . “4-Aminophenyl-beta-D-thiomannopyranoside” can be used to study this and similar diseases.

作用机制

Target of Action

The primary target of 4-Aminophenyl-beta-D-thiomannopyranoside is Glucosidase enzymes . These enzymes play a crucial role in the hydrolysis of glycosidic bonds, allowing for the breakdown of complex carbohydrates.

Mode of Action

4-Aminophenyl-beta-D-thiomannopyranoside acts as a substrate analogue for Glucosidase enzymes . It mimics the natural substrate of these enzymes, allowing it to bind to the active site and inhibit their function .

Biochemical Pathways

The inhibition of Glucosidase enzymes by 4-Aminophenyl-beta-D-thiomannopyranoside affects the carbohydrate metabolism pathway . This can lead to a decrease in the breakdown of complex carbohydrates, impacting energy production and other downstream effects .

Result of Action

The molecular and cellular effects of 4-Aminophenyl-beta-D-thiomannopyranoside’s action primarily involve the inhibition of Glucosidase enzymes . This can lead to a decrease in the breakdown of complex carbohydrates, potentially affecting energy production and other cellular processes .

属性

IUPAC Name |

(2S,3S,4S,5S,6R)-2-(4-aminophenyl)sulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5S/c13-6-1-3-7(4-2-6)19-12-11(17)10(16)9(15)8(5-14)18-12/h1-4,8-12,14-17H,5,13H2/t8-,9-,10+,11+,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCNVFDDRUPMRPU-GCHJQGSQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)SC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N)S[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminophenyl-beta-D-thiomannopyranoside | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate](/img/structure/B592190.png)

![tert-Butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B592195.png)

![tert-Butyl 2-amino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B592197.png)